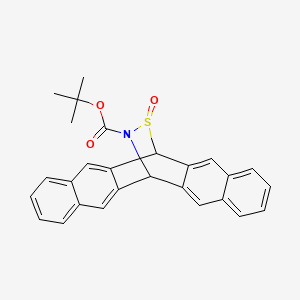

Pentacene-N-sulfinyl-tert-butylcarbamate

Description

Pentacene-N-sulfinyl-tert-butylcarbamate (CAS: 794586-44-0) is a soluble pentacene precursor widely utilized in organic electronics, particularly for fabricating high-performance organic field-effect transistors (OFETs). This compound addresses the inherent insolubility of pentacene—a high-mobility organic semiconductor—by enabling solution-based processing. Its chemical structure incorporates a sulfinyl-tert-butylcarbamate functional group, which enhances solubility in common organic solvents while retaining the electronic properties of pentacene upon thermal conversion .

A key advantage of this compound is its compatibility with photopatterning. When exposed to UV light in the presence of a photoacid generator, the compound undergoes selective decomposition, allowing precise patterning of pentacene thin films after brief heating at 130°C . This property is critical for applications requiring spatially controlled semiconductor layers, such as in flexible electronics and integrated circuits.

Properties

IUPAC Name |

tert-butyl 23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaene-24-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO3S/c1-27(2,3)31-26(29)28-24-20-12-16-8-4-6-10-18(16)14-22(20)25(32(28)30)23-15-19-11-7-5-9-17(19)13-21(23)24/h4-15,24-25H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUHUWBRYQBGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728601 | |

| Record name | tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794586-44-0 | |

| Record name | tert-Butyl 16-oxo-6,13-dihydro-6,13-(epithioimino)pentacene-15-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacene-N-sulfinyl-tert-butylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacene-N-sulfinyl-tert-butylcarbamate is typically a multi-step process that involves the modification of pentacene derivatives. The key steps include:

- Oxidation of Pentacene: Pentacene undergoes selective oxidation to introduce the sulfinyl functional group, forming pentacene-N-sulfinyl intermediates.

- Reaction with tert-Butylcarbamate: The pentacene-N-sulfinyl intermediate is then reacted with tert-butylcarbamate under carefully controlled conditions (temperature, solvent, atmosphere) to yield this compound.

This process requires precise control of reaction parameters to maintain the integrity of the pentacene core while achieving the desired functionalization. Typical conditions involve inert atmospheres (e.g., nitrogen) to prevent degradation and the use of organic solvents compatible with both pentacene derivatives and carbamate reagents.

Industrial Scale Production Techniques

For industrial applications, the synthesis is scaled up using advanced methodologies such as:

- Continuous Flow Chemistry: This technique allows for better control over reaction kinetics and heat transfer, improving product consistency and yield.

- Automated Synthesis Platforms: These systems enable reproducible batch-to-batch synthesis with minimal human error.

- Purification Processes: Industrial production incorporates chromatographic and crystallization techniques to ensure high purity essential for electronic applications.

These approaches enhance efficiency, reduce cost, and ensure the compound’s suitability for integration into organic electronic devices.

Photochemical and Thermal Conversion Techniques

This compound serves as a soluble precursor that can be converted into pentacene by:

- Thermal Treatment: Heating at around 130–200 °C induces decomposition of the sulfinyl-carbamate moiety, releasing pentacene. This thermal conversion is typically performed in an inert atmosphere to prevent oxidation.

- Photochemical Activation: Exposure to UV light in the presence of photoacid generators triggers photopatterning and conversion, allowing spatial control over pentacene film formation.

These dual activation pathways provide versatility in fabricating thin films for organic electronics, enabling solution processing methods such as spin-coating followed by thermal annealing or photolithography.

Common Reagents and Reaction Conditions

| Reaction Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), H2O2 | Introduce sulfinyl group on pentacene |

| Carbamate Formation | tert-Butylcarbamate, suitable organic solvent (e.g., chloroform) | Attach tert-butylcarbamate moiety |

| Thermal Conversion | Heating at 130–200 °C, nitrogen atmosphere | Convert precursor to pentacene |

| Photochemical Conversion | UV light, photoacid generator | Photopatterning and conversion to pentacene |

These reagents and conditions are selected to maximize yield and maintain the electronic properties of the pentacene core.

Process Summary and Data Table

| Step No. | Process Stage | Conditions/Parameters | Notes |

|---|---|---|---|

| 1 | Pentacene Oxidation | KMnO4 or H2O2, controlled temperature | Formation of pentacene-N-sulfinyl intermediate |

| 2 | Reaction with tert-Butylcarbamate | Room temperature to mild heating, inert atmosphere | Formation of this compound |

| 3 | Purification | Chromatography/crystallization | Achieves high purity for electronic use |

| 4 | Thermal Conversion | 130–200 °C, nitrogen atmosphere | Converts precursor to pentacene |

| 5 | Photochemical Conversion | UV light exposure, photoacid generator | Enables photopatterning of pentacene films |

Research Findings on Preparation and Stability

- This compound exhibits excellent stability under inert atmosphere and moderate heating, which is critical for handling and processing.

- The compound’s solubility enables solution-based deposition techniques, overcoming the insolubility challenges of pentacene itself.

- Photochemical conversion allows for precise patterning of pentacene films, enhancing device fabrication flexibility.

- Thermal conversion at approximately 130–200 °C efficiently releases pentacene with minimal byproducts, preserving electronic properties.

Comparative Analysis with Related Compounds

| Compound | Solubility | Stability | Reactivity | Application Focus |

|---|---|---|---|---|

| Pentacene | Poor | Moderate | Low | Organic semiconductors |

| This compound | High | High | Moderate to High | Soluble precursor for pentacene films |

| Pentacene-N-sulfinyl-acetamide | Moderate | Lower | Moderate | Diels–Alder reactions |

| TIPS Pentacene | High | Moderate | Lower | Solution processing, device fabrication |

This compound stands out due to its balanced solubility, stability, and reactivity, making it highly suitable for advanced organic electronic applications.

Chemical Reactions Analysis

Types of Reactions: Pentacene-N-sulfinyl-tert-butylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce different oxidation states.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Different pentacene derivatives with varying oxidation states.

Reduction Products: Reduced forms of the compound with altered electronic properties.

Substitution Products: Modified pentacene derivatives with new functional groups.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)

Pentacene-N-sulfinyl-tert-butylcarbamate serves as a precursor in the fabrication of organic field-effect transistors (OFETs). When subjected to heat or light, this compound decomposes to form pentacene, which is known for its high charge carrier mobility. The ability to produce pentacene through solution-based methods enhances the versatility of device fabrication compared to traditional high-vacuum deposition techniques.

Table: Comparison of Pentacene Derivatives in OFET Applications

| Compound Name | Charge Mobility (cm²/Vs) | Synthesis Method | Stability |

|---|---|---|---|

| Pentacene | High (~1-2) | Vacuum deposition | Moderate |

| This compound | Moderate (~0.5-1) | Solution processing | High |

| TIPS Pentacene | Very High (~1.8) | Solution deposition | Very High |

The table illustrates the charge mobility and stability of various pentacene derivatives used in OFET applications.

Organic Photovoltaics (OPVs)

In organic photovoltaics, this compound contributes to the development of efficient solar cells. Its decomposition into pentacene allows for the creation of thin films that enhance light absorption and charge transport within solar cells.

Biochemical Applications

Biochemical Probes

Research indicates that this compound can be utilized as a probe in biochemical studies to investigate electron transfer processes in biological systems. Its ability to interact with various substrates makes it a useful tool for studying cellular metabolism and signaling pathways .

Industrial Applications

Materials Development

The compound is also significant in the materials industry for developing advanced materials with specific electronic and optical properties. Its unique combination of functional groups enhances reactivity and solubility, making it suitable for creating complex organic structures.

Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Pentacene | High mobility, requires complex synthesis | Foundation for many derivatives |

| N-Sulfinylacetamide | Used in Diels–Alder reactions | Less stable than pentacene-N-sulfinyl derivatives |

| TIPS Pentacene | Enhanced solubility | More soluble but less reactive |

This comparison emphasizes the distinctive characteristics and applications of this compound relative to other compounds.

Case Studies and Research Insights

Several studies have explored the interactions and applications of this compound:

- Photochemical Synthesis : Research has demonstrated that this compound can be quantitatively converted into pentacene via photochemical methods, showcasing its utility in synthesizing organic semiconductors under mild conditions .

- Device Performance : Studies on photopatterned thin-film transistors indicate that devices fabricated using this compound exhibit carrier mobilities exceeding those made from traditional methods, highlighting its potential for improving electronic device performance .

Mechanism of Action

The mechanism by which Pentacene-N-sulfinyl-tert-butylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to participate in electron transfer processes, making it valuable in organic electronic devices. The specific molecular targets and pathways involved would depend on the application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the utility of Pentacene-N-sulfinyl-tert-butylcarbamate, it is essential to compare it with structurally or functionally analogous compounds. Below is a detailed analysis:

TIPS Pentacene (6,13-Bis(triisopropylsilylethynyl)pentacene)

- Solubility and Processing: TIPS Pentacene (Product No. 716006) is a soluble pentacene derivative developed by 3M and Outrider Technologies. Unlike this compound, which requires thermal conversion (130°C) after deposition, TIPS Pentacene is directly soluble in solvents like toluene and can be processed via spin-coating or inkjet printing without post-thermal treatment .

- In contrast, this compound’s UV-triggered decomposition enables higher-resolution patterning, a critical feature for advanced device architectures .

- Device Performance :

OFETs fabricated using TIPS Pentacene typically exhibit field-effect mobilities of 0.1–1.0 cm²/V·s, whereas this compound-derived films achieve mobilities comparable to vapor-deposited pentacene (>1.0 cm²/V·s) due to improved crystallinity post-annealing .

Vapor-Deposited Pentacene

- Processing Complexity :

Traditional vapor deposition of pentacene requires high-vacuum systems, limiting scalability and cost-effectiveness. Both this compound and TIPS Pentacene circumvent this issue through solution-based processing. - Material Purity :

Vapor-deposited pentacene often achieves higher purity (>99%), but advancements in precursor synthesis have narrowed this gap, with this compound yielding films of sufficient purity for commercial OFET applications .

Key Comparative Data

| Property | This compound | TIPS Pentacene | Vapor-Deposited Pentacene |

|---|---|---|---|

| Solubility | Soluble in organic solvents (with thermal conversion) | Directly soluble | Insoluble |

| Processing Temperature | 130°C (post-UV exposure) | Room temperature | High-vacuum conditions |

| Patterning Resolution | <5 µm (UV photopatterning) | ~50 µm (microcontact) | N/A |

| Field-Effect Mobility (cm²/V·s) | 1.0–2.5 | 0.1–1.0 | 1.5–3.0 |

| Scalability | High (solution-based) | Moderate | Low |

Biological Activity

Pentacene-N-sulfinyl-tert-butylcarbamate (CAS 794586-44-0) is a complex organic compound with the molecular formula and a molecular weight of 441.54 g/mol. This compound is notable for its potential applications in organic electronics and biochemistry, particularly as a probe for studying electron transfer processes.

This compound exhibits significant biochemical properties, primarily due to its role in the synthesis of pentacene derivatives. It interacts with various enzymes and proteins, influencing biochemical reactions essential for the development of organic electronic materials. Notably, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism through its conversion to pentacene, which is crucial for applications in organic thin-film transistors and other electronic devices.

The compound's mechanism of action involves several steps:

- Binding with Photoacid Generators : It binds with photoacid generators that facilitate photopatterning processes.

- Conversion to Pentacene : This binding leads to the formation of pentacene, which possesses excellent electronic properties.

- Enzyme Interaction : The conversion process can involve enzyme inhibition or activation, resulting in altered gene expression.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : It modulates signaling pathways that are crucial for cellular communication.

- Gene Expression : Changes in gene expression have been documented, highlighting its potential impact on cellular functions.

- Metabolic Processes : The compound's interactions can lead to significant changes in cellular metabolism.

Temporal Effects

In laboratory settings, the effects of this compound vary over time. The stability of the compound under specific conditions (e.g., heating under nitrogen) is critical, as degradation can occur under unsuitable conditions. Long-term studies have shown that maintaining optimal conditions is essential for preserving its biological activity.

Subcellular Localization

The localization of this compound within cells is crucial for its function. Specific targeting signals or post-translational modifications direct the compound to particular organelles, enhancing its efficacy in biochemical reactions and electronic applications.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| Pentacene | C22H14 | 278.34 g/mol | Organic semiconductors |

| Pentacene-N-sulfinyl-acetamide | C25H23NO3S | 429.52 g/mol | Organic electronics |

| Pentacene-N-sulfinyl-ethylcarbamate | C26H25NO3S | 435.55 g/mol | Advanced materials |

| This compound | C27H23NO3S | 441.54 g/mol | Biochemical studies; organic electronics |

Unique Characteristics

This compound stands out due to its specific combination of functional groups and its unique electronic properties, making it valuable in both scientific research and industrial applications .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

- Electron Transfer Studies : Research indicates that this compound serves as an effective probe for understanding electron transfer mechanisms in biological systems, which are critical for various biochemical processes.

- Organic Electronics Applications : The compound has been utilized in the development of organic field-effect transistors (OFETs), demonstrating promising electronic properties that enhance device performance .

- Medicinal Research : Ongoing investigations aim to explore potential medicinal applications of this compound, particularly in developing new therapeutic agents that leverage its biochemical interactions .

Q & A

Q. What are the key considerations for synthesizing Pentacene-N-sulfinyl-tert-butylcarbamate, and how can reaction yields be optimized?

Synthesis requires a multi-step approach, often involving:

- Carbamate Protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride under basic conditions (e.g., DMAP catalysis) .

- Sulfinyl Group Incorporation : Controlled oxidation of thioether intermediates using mild oxidizing agents (e.g., meta-chloroperbenzoic acid) to avoid over-oxidation to sulfones .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Yields are optimized by monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry of sulfinylating agents .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For example, tert-butyl carbamates typically degrade above 150°C .

- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 3–10) using NMR or HPLC to monitor carbamate cleavage. Acidic conditions often accelerate hydrolysis .

- Light Sensitivity : Conduct UV-vis spectroscopy under controlled illumination to detect photodegradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protection : Use NIOSH-approved respirators for dust/fume control and nitrile gloves to prevent dermal exposure .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion. Ventilate the area to dissipate volatile byproducts .

- Storage : Store in amber glass vials under nitrogen at –20°C to minimize oxidation and moisture uptake .

Q. How does the sulfinyl group influence the compound’s interaction with biological targets?

The sulfinyl moiety enhances:

- Hydrogen Bonding : Acts as a hydrogen bond acceptor, improving binding affinity to enzymes like kinases or proteases .

- Stereoelectronic Effects : The chiral sulfinyl center can induce conformational changes in target proteins, analyzed via X-ray crystallography or molecular docking .

- Metabolic Stability : Resistance to hepatic sulfoxide reductases, assessed using in vitro microsomal assays .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with improved bioactivity?

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model sulfinyl group reactivity and predict regioselectivity in substitution reactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding to identify key residues interacting with the sulfinyl-carbamate scaffold. Tools like GROMACS or AMBER are recommended .

- Machine Learning : Train models on existing datasets (e.g., ChEMBL) to predict solubility or toxicity of derivatives .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C/HSQC) with high-resolution MS to confirm molecular formulas. For stereochemical ambiguities, use NOESY or ECD spectroscopy .

- Crystallographic Analysis : Resolve conflicting NOE data by growing single crystals for X-ray diffraction, particularly for sulfinyl stereoisomers .

- Dynamic NMR : Apply variable-temperature NMR to detect conformational exchange broadening in carbamate regions .

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

- Polar Aprotic Solvents : DMF or DMSO increase carbamate electrophilicity, accelerating Suzuki-Miyaura couplings. Monitor side reactions (e.g., Boc deprotection) via in situ IR .

- Low-Temperature Optimization : Conduct reactions at –78°C (dry ice/acetone) to stabilize intermediates in lithiation steps. Use cryogenic probes for real-time NMR monitoring .

- Solvent Screening : Employ Hansen solubility parameters to select solvents that maximize reactant compatibility (e.g., THF for Grignard reactions) .

Q. What methodologies enable comparative analysis of this compound analogs with differing substituents?

- SAR Studies : Synthesize analogs with variations in the sulfinyl group (e.g., methylsulfonyl, phenylsulfinyl) and compare bioactivity using IC₅₀ assays .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs and targets (e.g., EGFR kinase) using FEP simulations in Schrodinger Suite .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in substituent effects on solubility or potency .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Reproducibility Protocols : Standardize reagent purity (e.g., ≥99% Boc anhydride) and moisture control (e.g., molecular sieves in reactions) .

- Byproduct Analysis : Use GC-MS or LC-QTOF to identify side products (e.g., desulfinylated derivatives) and adjust reaction stoichiometry .

- DoE (Design of Experiments) : Apply factorial design to optimize variables like temperature, catalyst loading, and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.